4,6-Dichloro-2-(propylthio)pyrimidine

Descripción general

Descripción

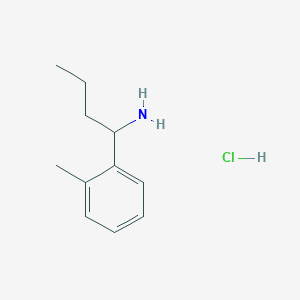

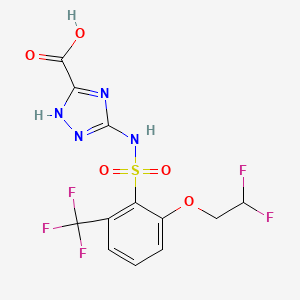

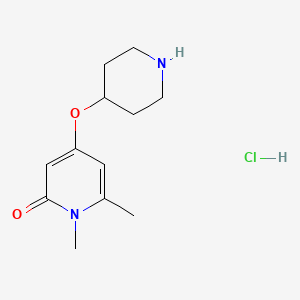

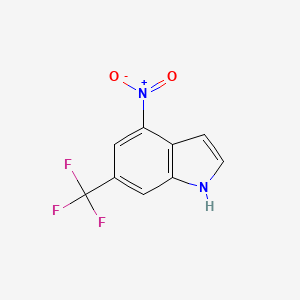

“4,6-Dichloro-2-(propylthio)pyrimidine” is a chemical compound with the molecular formula C7H8Cl2N2S . It appears as a yellow to yellowish brown oily matter or solid . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol . Another method involves the reaction of ketones with nitriles under basic conditions . The synthesis process has been optimized for scalability and plant-friendly operation .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the molecule .

Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For instance, it reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . It also shows three cathodic waves in cyclic voltammograms, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 223.13 . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a density of 1.44g/cm3 .

Aplicaciones Científicas De Investigación

Analytical Method Development

- Identification of Genotoxic Impurities: A study by Moorthy et al. (2022) developed and validated a new LC-QTOF-MS/MS method for identifying and quantifying a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, in ticagrelor API, highlighting its importance in ensuring pharmaceutical safety.

Synthetic Chemistry

- Synthesis of Pyrimidines and Their Analogs: Research demonstrates the synthesis of various pyrimidine derivatives showcasing the versatility of 4,6-dichloro-2-(propylthio)pyrimidine as a starting material or intermediate. For instance, the work by Snieckus and Guimarães (2014) on the synthesis of pyrimido-pyrimidinedithiones, and the production of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by Martínez et al. (2012), indicate its critical role in developing bioactive compounds.

Spectroscopy and Material Science

- Nonlinear Optical Materials: A significant study by Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine from a related compound and analyzed its structure and reactivity, suggesting its potential as a third-order nonlinear optical material. This indicates its relevance in developing advanced materials for optical devices.

Pharmaceutical Research

- Antitumor and Antimicrobial Activity: The synthesis and evaluation of new pyrimidine derivatives for their potential antitumor and antimicrobial activities have been a focus. For example, Grigoryan et al. (2008) explored the antitumor properties of 5-(4-alkoxybenzyl)pyrimidines, indicating the pharmaceutical applications of synthesized pyrimidine derivatives.

Reaction Mechanisms and Chemoselectivity

- Chemoselective Reactions: Studies on the chemoselective reactions of this compound and related compounds with amines, as discussed by Baiazitov et al. (2013), highlight its utility in selective synthetic pathways, contributing to the efficient synthesis of targeted molecules.

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dichloro-2-(propylthio)pyrimidine is the P2Y12 receptor, a key target receptor for ADP . This receptor plays a crucial role in platelet activation and aggregation, which are critical processes in blood clotting .

Mode of Action

This compound interacts with its target, the P2Y12 receptor, by selectively inhibiting it . This inhibition blocks the action of platelets in the blood, reducing recurrent thrombotic events .

Biochemical Pathways

The biochemical pathway affected by this compound is the ADP signaling pathway. By inhibiting the P2Y12 receptor, this compound disrupts the normal function of platelets, affecting the downstream effects of ADP signaling .

Pharmacokinetics

The compound’s impact on bioavailability is significant, as it directly and reversibly inhibits the p2y12 receptor, exhibiting rapid onset and offset effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of platelet activation, aggregation, and degranulation . This results in the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s action can be affected by the physiological environment, such as the presence of other drugs or health conditions of the patient .

Safety and Hazards

“4,6-Dichloro-2-(propylthio)pyrimidine” is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

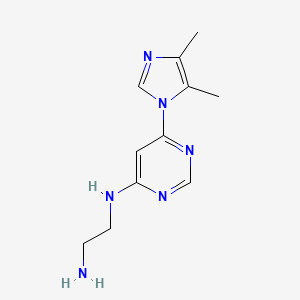

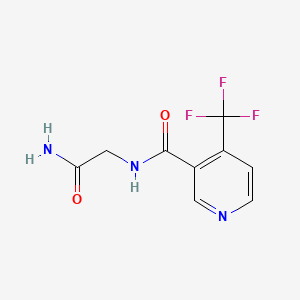

“4,6-Dichloro-2-(propylthio)pyrimidine” is a key intermediate in the synthesis of ticagrelor, a widely used antiplatelet drug . As such, research into more efficient and safer synthesis methods for this compound is of great interest . Additionally, its use in the synthesis of other chemical compounds suggests potential for further applications .

Relevant Papers

Several papers have been published on “this compound”. These papers cover topics such as its synthesis , its use in the preparation of ticagrelor , and its participation in various chemical reactions .

Análisis Bioquímico

Biochemical Properties

4,6-Dichloro-2-(propylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with several enzymes and proteins, including those involved in the synthesis of antiplatelet agents like ticagrelor . The compound’s interactions are characterized by its ability to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation depending on the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of enzymes involved in pyrimidine metabolism, thereby altering the cellular levels of pyrimidine nucleotides . This modulation can lead to changes in cell proliferation and apoptosis, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures can lead to its degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase and thymidine phosphorylase, affecting the metabolic flux and levels of pyrimidine metabolites . These interactions can influence the overall metabolic state of the cell and are crucial for understanding the compound’s pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cellular membranes and accumulate in specific compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations enable it to interact with key biomolecules involved in gene expression and metabolic regulation, thereby modulating cellular function.

Propiedades

IUPAC Name |

4,6-dichloro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSKUPWUDKTHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

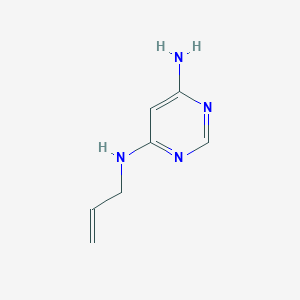

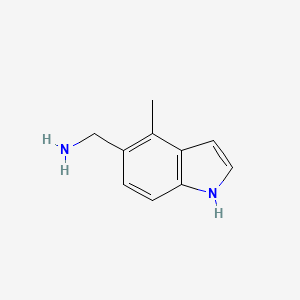

Q1: What do we know about the structural characteristics of 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A1: While the provided research abstract [] doesn't explicitly state the molecular formula and weight, it highlights the study of the compound's electron acceptor properties, excitation energies, oscillatory strength, and spectroscopic behavior. This suggests that researchers are investigating how the compound interacts with light and other molecules at a fundamental level, which is crucial for understanding its potential biological activity.

Q2: How does the research leverage computational chemistry to understand 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A2: The research paper mentions investigating "solvent effects" [], which strongly indicates the use of computational chemistry techniques. Scientists likely employed simulations to model how different solvents influence the compound's properties and behavior. This approach can provide valuable insights into the compound's interactions within a biological system. Additionally, the mention of "anticancer agent" [] suggests that researchers might be employing Quantitative Structure-Activity Relationship (QSAR) models to predict the compound's potential efficacy against cancer cells based on its structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.